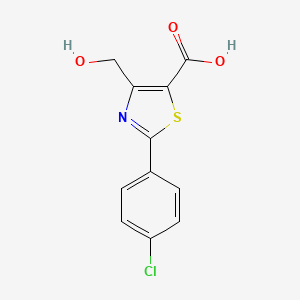

2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a carboxylic acid group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group, hydroxymethyl group, and carboxylic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The carboxylic acid group can be reduced to form an alcohol group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction of the carboxylic acid group yields an alcohol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including 2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid, exhibit significant antimicrobial properties. For instance, a study demonstrated that thiazole derivatives showed activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 12.4 to 16.5 μM for several derivatives, indicating promising antibacterial potential .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer activities. A recent study highlighted that compounds with thiazole rings could inhibit cell proliferation in various cancer cell lines. Specifically, the compound was tested against breast and prostate cancer cells, showing a reduction in cell viability at concentrations as low as 10 μM .

Case Study: Synthesis and Evaluation of Anticancer Activity

A notable case involved synthesizing a series of thiazole derivatives and evaluating their effects on cancer cell lines. The synthesized compounds demonstrated varying degrees of cytotoxicity, with some exhibiting selectivity towards cancerous cells over normal cells, suggesting their potential as targeted cancer therapies .

Agricultural Applications

Fungicidal Properties

The compound has shown potential as a fungicide in agricultural settings. Studies have reported that thiazole derivatives can inhibit the growth of fungal pathogens affecting crops. For example, a specific derivative exhibited effective antifungal activity against Fusarium oxysporum with an IC50 value of 25 μg/mL .

Case Study: Field Trials on Crop Protection

Field trials conducted on tomato plants treated with formulations containing thiazole derivatives demonstrated a significant reduction in disease incidence caused by fungal infections compared to untreated controls. The results indicated not only enhanced plant health but also improved yield outcomes .

Materials Science

Polymer Additives

In materials science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of thiazole compounds into polymer matrices has shown to improve resistance to degradation under thermal stress .

| Application Area | Property Tested | Results/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | MIC values: 12.4 - 16.5 μM against E. coli |

| Medicinal Chemistry | Anticancer Activity | Reduced cell viability in breast/prostate cancer cells at 10 μM |

| Agriculture | Fungicidal Activity | IC50 value: 25 μg/mL against Fusarium oxysporum |

| Materials Science | Thermal Stability | Enhanced resistance to degradation in polymers |

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenyl)-1,3-thiazole-5-carboxylic acid: Lacks the hydroxymethyl group.

4-(Hydroxymethyl)-1,3-thiazole-5-carboxylic acid: Lacks the chlorophenyl group.

2-Phenyl-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid: Lacks the chlorine atom on the phenyl ring.

Uniqueness

2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its lipophilicity, while the hydroxymethyl and carboxylic acid groups provide sites for further chemical modification and interaction with biological targets.

Biological Activity

2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article synthesizes findings from recent studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its role in various biological processes. The presence of the hydroxymethyl and carboxylic acid functional groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit potent antimicrobial properties. For instance, certain analogs have shown significant inhibition against various bacterial strains such as Ralstonia solanacearum and Pseudomonas syringae with minimum inhibitory concentrations (MICs) ranging from 3.91 to 31.24 μg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Ralstonia solanacearum | 3.91 μg/mL |

| Pseudomonas syringae | 31.24 μg/mL |

| Bacillus subtilis | Not specified |

| Bacillus cereus | Not specified |

The mechanism of action appears to involve disruption of fatty acid synthesis in bacteria .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A study highlighted that compounds containing a thiazole moiety can induce apoptosis in cancer cell lines through mechanisms such as ferroptosis, which is a form of regulated cell death associated with iron metabolism . The ability of these compounds to act as covalent inhibitors targeting specific proteins further enhances their therapeutic potential.

Case Study: Ferroptosis Induction

In a recent experiment, thiazoles with electrophilic groups were shown to selectively induce ferroptosis in cancer cells. The study utilized chemoproteomic analysis to identify GPX4 protein as a significant target, confirming the cytotoxic effects observed through western blot analysis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound exhibits favorable bioavailability and clearance rates. For example, an analog demonstrated an oral bioavailability of 31.8% after administration . Importantly, toxicity assessments in animal models revealed no acute toxicity at high doses (up to 2000 mg/kg), suggesting a good safety profile for further development .

Properties

CAS No. |

648882-64-8 |

|---|---|

Molecular Formula |

C11H8ClNO3S |

Molecular Weight |

269.70 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C11H8ClNO3S/c12-7-3-1-6(2-4-7)10-13-8(5-14)9(17-10)11(15)16/h1-4,14H,5H2,(H,15,16) |

InChI Key |

CRMUPIUMGBAAPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(S2)C(=O)O)CO)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.